molecular formula C14H13NO2S B2504589 4-(2-Methoxyphenoxy)benzene-1-carbothioamide CAS No. 938364-43-3

4-(2-Methoxyphenoxy)benzene-1-carbothioamide

Cat. No.: B2504589
CAS No.: 938364-43-3
M. Wt: 259.32
InChI Key: XSCNACOAZUKIPV-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)benzene-1-carbothioamide (CAS: 938364-43-3) is a high-purity chemical building block with a molecular formula of C14H13NO2S and a molecular weight of 259.33 g/mol . This compound features a carbothioamide group linked to a biaryl ether scaffold, containing two aromatic rings connected by an ether linkage with an ortho-methoxy substituent . It is supplied with a purity of 95% and is immediately available for research and development purposes . Compounds with carbothioamide functional groups are of significant interest in medicinal chemistry and drug discovery for their versatile reactivity. They serve as key precursors for the synthesis of various nitrogen-sulfur heterocycles, which are privileged structures in the development of bioactive molecules . The specific substitution pattern on the biphenyl system makes this reagent a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential pharmacologically active agents. Its structural features are similar to those investigated in antimicrobial and anticancer research, where such scaffolds have shown promising biological activities . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(2-methoxyphenoxy)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-16-12-4-2-3-5-13(12)17-11-8-6-10(7-9-11)14(15)18/h2-9H,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCNACOAZUKIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide typically involves the reaction of 2-methoxyphenol with 4-chlorobenzoyl chloride to form an intermediate, which is then treated with ammonium thiocyanate to yield the final product. The reaction conditions generally include the use of a suitable solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)benzene-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules, which can be utilized in various chemical reactions.
  • Catalyst Development: It is employed in the development of new catalysts for organic reactions, enhancing reaction efficiency and selectivity.

Biology

  • Antimicrobial Properties: Preliminary studies suggest that 4-(2-Methoxyphenoxy)benzene-1-carbothioamide exhibits antimicrobial activity against various bacterial strains. For example, derivatives have shown minimum inhibitory concentration (MIC) values effective against Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Thiosemicarbazone A3.126.25
Thiosemicarbazone B6.2512.5
This compoundTBDTBD
  • Anticancer Activity: In vitro studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Medicine

  • Drug Discovery: The compound is explored for its potential therapeutic applications, particularly in drug design aimed at treating infections and cancer.

Cytotoxicity Study

A recent study assessed the cytotoxic effects of thiosemicarbazone derivatives, revealing IC50 values significantly lower than standard chemotherapeutic agents. This indicates potential for development as anticancer drugs.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinities of this compound with target proteins involved in cancer pathways. These studies provide insights into the potential mechanisms through which the compound exerts its biological effects.

Similar Compounds

  • 4-[(2-Methoxyphenyl)amino]benzene-1-carbothioamide
  • 4-{[(2-Methoxyphenyl)methyl]amino}benzene-1-carbothioamide

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxyphenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogenated Derivatives: Compounds like 4-[(4-bromophenyl)amino]benzene-1-carbothioamide and 3-[(2-chloro-4-fluorophenyl)methoxy]benzene-1-carbothioamide incorporate electron-withdrawing halogens (Br, Cl, F), which enhance electrophilicity and may improve metabolic stability. These groups could also reduce solubility due to increased hydrophobicity.
  • Methoxyphenoxy vs. Methoxybenzyloxy: The target compound’s 2-methoxyphenoxy group differs from the 4-methoxyphenoxy substituent in 4-(4-methoxyphenoxy)benzene-1-carboximidamide .

Functional Group Variations

  • Carbothioamide vs. Carboximidamide : Replacing the thioamide (–C(=S)–NH₂) with carboximidamide (–C(=NH)–NH₂) (as in ) alters hydrogen-bonding capacity. Thioamides are stronger hydrogen-bond acceptors due to the polarizable sulfur atom, which may enhance interactions with biological targets.

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in 4-(tert-butyl)benzene-1-carbothioamide significantly increases lipophilicity (logP), favoring membrane permeability but possibly reducing aqueous solubility.
  • Thermal Stability : Halogenated derivatives (e.g., ) may exhibit higher thermal stability due to strong C–X bonds, whereas methoxy groups could lower melting points via reduced crystallinity.

Biological Activity

4-(2-Methoxyphenoxy)benzene-1-carbothioamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with a methoxyphenoxy group and a carbothioamide functional group. This unique arrangement is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It demonstrates significant inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500
Candida albicans1000

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it may inhibit the growth of cancer cell lines, particularly hepatoblastoma (HepG2) and prostate cancer (DU-145).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG215Inhibition of aldehyde dehydrogenase
DU-14520Induction of apoptosis

The mechanism involves the inhibition of key enzymes such as aldehyde dehydrogenase, which plays a crucial role in cancer cell metabolism .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various compounds, including this compound, revealed that it exhibited superior activity against Staphylococcus aureus when compared to standard antibiotics. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.
  • Anticancer Mechanism Investigation : Another research effort focused on the anticancer potential of this compound demonstrated that it significantly reduced cell viability in HepG2 cells through apoptosis induction. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with the compound at varying concentrations.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) introducing the 2-methoxyphenoxy group to the benzene ring and (2) forming the carbothioamide moiety.

  • Step 1 : The 2-methoxyphenoxy group can be attached via Ullmann coupling or nucleophilic aromatic substitution, using a copper catalyst and a polar solvent (e.g., DMF) under reflux .
  • Step 2 : The carbothioamide group is introduced by reacting a nitrile intermediate with hydrogen sulfide (H₂S) or Lawesson’s reagent in anhydrous tetrahydrofuran (THF) at 60–80°C .
  • Optimization : Catalytic amounts of p-toluenesulfonic acid improve yields in ether formation, while inert atmospheres (N₂/Ar) prevent oxidation of the thioamide group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Key techniques include:

  • ¹H NMR : Aromatic protons from the benzene and phenoxy rings appear as multiplet signals between δ 6.8–7.5 ppm. The methoxy group resonates as a singlet near δ 3.8 ppm .
  • ¹³C NMR : The carbothioamide carbon (C=S) is observed at δ ~200 ppm, while the methoxy carbon appears at δ ~55 ppm .
  • IR Spectroscopy : A strong C=S stretch near 1250 cm⁻¹ confirms the thioamide group .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (C₁₄H₁₂N₂O₂S = 280.33 g/mol) .

Advanced Research Questions

Q. How does the electronic effect of the 2-methoxyphenoxy substituent influence the reactivity of the carbothioamide group in nucleophilic reactions?

The 2-methoxy group is electron-donating via resonance, activating the phenoxy ring toward electrophilic substitution. However, steric hindrance at the ortho position may reduce reactivity. Computational studies (e.g., DFT) can model charge distribution, showing decreased electron density at the carbothioamide sulfur, potentially slowing nucleophilic attacks . Contrast this with para-substituted analogs (e.g., ’s 4-(trifluoromethyl)benzene-1-carbothioamide), where electron-withdrawing groups increase electrophilicity .

Q. What experimental strategies can address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from:

  • Purity Variability : Use HPLC (>95% purity) and elemental analysis to validate compound integrity .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Target Selectivity : Perform kinase profiling assays to identify off-target effects. For example, derivatives in showed selectivity for tyrosine kinases over serine/threonine kinases .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs), and what properties make it suitable?

The thioamide group’s sulfur atoms can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), while the rigid aromatic backbone enhances structural stability. Experimental protocols include:

  • Solvothermal Synthesis : React the compound with metal salts (e.g., Zn(NO₃)₂) in DMF at 120°C for 48 hours .
  • Surface Area Analysis : Use BET adsorption to measure pore sizes (~1–2 nm), comparable to MOFs derived from benzothiophene carboxylates () .

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